Product packaging for 3-Bromo-2'-chlorobenzophenone(Cat. No.:CAS No. 135774-38-8)

3-Bromo-2'-chlorobenzophenone

Cat. No.: B140548
CAS No.: 135774-38-8
M. Wt: 295.56 g/mol
InChI Key: DPUVTKIEEJVZOY-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzophenone (B1666685) Chemistry

Halogenated benzophenones are a class of compounds that have garnered significant interest due to the unique properties imparted by the halogen substituents. The presence of halogens like bromine and chlorine on the aromatic rings significantly influences the molecule's electronic properties, reactivity, and steric hindrance. aip.org This class of compounds is known for its applications as photoinitiators, intermediates in organic synthesis, and as scaffolds for biologically active molecules. hku.hknih.gov

The position and nature of the halogen atoms are crucial. hku.hk For instance, the bromine atom in 3-Bromo-2'-chlorobenzophenone can facilitate specific cross-coupling reactions, such as Suzuki-Miyaura couplings, while the chlorine atom can enhance metabolic stability in potential drug candidates. The substitution pattern on the two phenyl rings creates an asymmetric molecule, which is often a key feature in intermediates used for producing pharmaceuticals, crop protection agents, and liquid crystals. google.com Naturally occurring halogenated benzophenones have also been isolated from fungi, indicating their presence in biological systems. mdpi.com

Significance as a Research Scaffold and Intermediate in Organic Synthesis

The primary significance of this compound in the scientific community lies in its role as a versatile building block, or scaffold, for constructing more complex molecules. nih.gov Its structure allows for regioselective transformations, meaning that chemists can selectively target one of the halogenated sites for a reaction, leaving the other intact for subsequent modifications. This stepwise functionalization is a powerful tool in multi-step organic synthesis.

Benzophenone compounds are well-established as key intermediates for highly active fungicidal and herbicidal agents. google.com The specific structure of this compound makes it a valuable precursor for creating a diverse library of derivatives. For example, related aminobenzophenones, which could potentially be synthesized from this compound, are crucial intermediates in the synthesis of benzodiazepines like phenazepam. cas.cz The ability to undergo reactions such as Friedel-Crafts acylation and various substitution reactions makes halogenated benzophenones indispensable in both academic and industrial research for creating novel compounds.

Emerging Research Directions for Halogenated Benzophenones

The unique chemical properties of halogenated benzophenones continue to open up new avenues of research. Current investigations are exploring their potential in several advanced fields:

Medicinal Chemistry : A significant area of research is the development of halogenated benzophenone derivatives as potent enzyme inhibitors. Studies have shown that certain halogenated benzophenones can inhibit the proliferation of cancer cells by targeting signaling pathways like the MEK/ERK pathway. acs.orgnih.gov They are being explored as a new class of p38 MAP kinase inhibitors with high anti-inflammatory activity. acs.org The benzophenone core acts as a scaffold to which different functional groups can be attached to optimize binding to biological targets. nih.govresearchgate.net

Materials Science : The photochemical properties of benzophenones are being harnessed in materials science. hku.hk They are used in the development of advanced materials, including polymers and coatings. Furthermore, their structural properties make them suitable as intermediates for liquid crystals. google.com

Photochemistry : The photosubstitution and photohydration reactions of halogen-substituted benzophenones are an active area of study. The efficiency and pathway of these light-induced reactions are influenced by factors such as the type and position of the halogen, offering possibilities for creating light-sensitive materials and probes. hku.hk

Table 2: Compound Names Mentioned

Compound Name
2-Amino-5-bromo-2'-chlorobenzophenone (B138813)
This compound
3-Bromo-4'-chlorobenzophenone
3-ClBP (3-Chlorobenzophenone)
3-BrBP (3-Bromobenzophenone)
Benzophenone-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8BrClO B140548 3-Bromo-2'-chlorobenzophenone CAS No. 135774-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUVTKIEEJVZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568108
Record name (3-Bromophenyl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135774-38-8
Record name (3-Bromophenyl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Bromo 2 Chlorobenzophenone and Its Derivatives

Precursor-Based Synthetic Routes

The construction of the 3-Bromo-2'-chlorobenzophenone framework relies on the careful selection of starting materials and reaction conditions to ensure the desired regioselectivity of the final product. The following sections detail the most common precursor-based approaches.

Friedel-Crafts Acylation Strategies for Halogenated Benzophenones

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. libretexts.orglibretexts.org For the synthesis of dihalogenated benzophenones like this compound, this strategy can be approached by acylating either a brominated or a chlorinated aromatic precursor.

In this approach, a brominated aromatic compound serves as the substrate for acylation with a chlorinated benzoyl chloride. For the synthesis of this compound, this would involve the Friedel-Crafts acylation of bromobenzene (B47551) with 2-chlorobenzoyl chloride. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack on the bromobenzene ring. google.com

The bromine atom on the benzene (B151609) ring is an ortho-, para-directing deactivator. Therefore, the acylation of bromobenzene with 2-chlorobenzoyl chloride would be expected to yield a mixture of isomers, primarily the 4-bromo and 2-bromo substituted products. The formation of the desired 3-bromo isomer as a major product through this direct acylation is not favored.

A more viable route would involve starting with a brominated precursor where the desired substitution pattern is already established. For instance, the acylation of a specific brominated benzene derivative could direct the incoming acyl group to the desired position.

A study on the Friedel-Crafts acylation of bromobenzene with acetic anhydride in the presence of aluminum chloride demonstrated the formation of 4-bromoacetophenone as the major product, with a smaller amount of the 2-bromoacetophenone (B140003) isomer. tcd.ie This highlights the directing effect of the bromine substituent.

ReactantsCatalystProduct(s)Key Observations
Bromobenzene, Acetic AnhydrideAlCl₃4-Bromoacetophenone (major), 2-Bromoacetophenone (minor)Demonstrates the ortho-, para-directing effect of the bromine atom.
Bromobenzene, Perfluoroacyl Chlorides-p-Bromophenylketones, Phenylketones, DibromobenzeneAbnormal products formed, suggesting a complex reaction mechanism. researchgate.net

This table presents findings from studies on the acylation of brominated aromatic precursors.

Alternatively, a chlorinated aromatic precursor can be acylated with a brominated benzoyl chloride. To synthesize this compound, this would entail the reaction of chlorobenzene (B131634) with 3-bromobenzoyl chloride. Similar to the previous case, the chlorine atom is also an ortho-, para-directing deactivator, which would lead to a mixture of isomers. vedantu.comblogspot.com Therefore, direct acylation of chlorobenzene is not an ideal method for obtaining a pure sample of this compound.

The synthesis of the related compound, 4-bromo-4'-chlorobenzophenone, has been achieved through the Friedel-Crafts acylation of chlorobenzene with 4-bromobenzoyl chloride. oregonstate.edu This reaction underscores the feasibility of using chlorinated precursors in the synthesis of dihalogenated benzophenones.

Research on the Friedel-Crafts acylation of chlorobenzene with o-chlorobenzoyl chloride has been conducted, indicating that such reactions are feasible, although the catalytic activity and reaction conditions can significantly influence the outcome. researchgate.net

ReactantsCatalystProduct(s)Key Observations
Chlorobenzene, Acetyl ChlorideAlCl₃2-Chloroacetophenone, 4-Chloroacetophenone (major)Highlights the ortho-, para-directing nature of the chlorine atom and steric hindrance at the ortho position. vedantu.com
Chlorobenzene, o-Chlorobenzoyl ChlorideVarious (Heteropoly acids, MoO₃, calcined FeSO₄)Corresponding benzophenonesCatalysts are activated by reaction with chlorine, forming active metal chlorides. researchgate.net

This table illustrates findings from research on the acylation of chlorinated aromatic precursors.

Condensation Reactions in Benzophenone (B1666685) Synthesis

Condensation reactions provide an alternative pathway to benzophenones. One such method involves the reaction of a substituted benzoic acid with an aromatic substrate. For instance, the synthesis of 2-amino-5-bromo-2'-fluorobenzophenone (B16372) has been achieved through the condensation of o-fluoro-benzoyl chloride and p-bromoaniline derivatives in the presence of zinc chloride (ZnCl₂). This approach could be adapted for the synthesis of this compound by reacting 3-bromobenzoic acid or its corresponding acyl chloride with chlorobenzene.

Another example is the one-pot condensation of 2- and 2,5-halo-substituted benzophenones in the presence of TiCl₄ and zinc dust, which leads to the formation of halo-substituted 9,10-diphenylanthracenes rather than the expected simple coupling products. ust.hk This indicates that the reaction conditions can lead to complex chemical transformations.

Grignard Reagent Applications in Ketone Formation and Derivatization

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form carbon-carbon bonds. mnstate.educhemie-brunschwig.ch They can react with a variety of electrophiles, including nitriles and acid chlorides, to produce ketones.

For the synthesis of this compound, a Grignard reagent derived from 1-bromo-3-chlorobenzene (B44181) could theoretically react with 2-chlorobenzonitrile. Alternatively, a Grignard reagent prepared from 2-chloro-bromobenzene could react with 3-bromobenzonitrile. The reaction of 2-aminobenzonitriles with aryl-Grignard reagents has been shown to produce 2-aminobenzophenones in good yields. asianpubs.org

The Grignard reaction is highly sensitive to moisture and requires anhydrous conditions for successful execution. libretexts.orgchemguide.co.uk A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide, which can reduce the yield of the desired ketone. libretexts.org

The derivatization of existing benzophenones is also possible using Grignard reagents. For example, the reaction of a benzophenone with a Grignard reagent typically leads to the formation of a tertiary alcohol after acidic workup. libretexts.org

Reactant 1Reactant 2Product TypeKey Considerations
Aryl Grignard Reagent2-Aminobenzonitrile2-Aminobenzophenone (B122507)Good yields reported. asianpubs.org
Alkyl or Aryl HalideMagnesium MetalGrignard ReagentRequires anhydrous conditions; ether is a common solvent. chemguide.co.uk
Grignard ReagentKetone/AldehydeTertiary/Secondary AlcoholA common application for derivatization. libretexts.org

This table summarizes the application of Grignard reagents in the synthesis and derivatization of benzophenone-related structures.

Multi-Step Synthesis Design and Implementation

Due to the challenges in controlling regioselectivity in single-step reactions like Friedel-Crafts acylation, multi-step synthetic routes are often employed for the preparation of specifically substituted benzophenones. libretexts.org These routes typically involve the sequential introduction of functional groups and the formation of the benzophenone core.

A plausible multi-step synthesis for a related isomer, 3-bromo-4'-chlorobenzophenone, starts with 3-bromobenzoic acid. chemicalbook.com This acid is first converted to its acyl chloride, 3-bromobenzoyl chloride, using a reagent like thionyl chloride. The subsequent Friedel-Crafts acylation of chlorobenzene with this acyl chloride, catalyzed by aluminum chloride at an elevated temperature, yields the target molecule. chemicalbook.com

A similar strategy could be envisioned for this compound, where the key Friedel-Crafts acylation step would involve the reaction of 3-bromobenzoyl chloride with chlorobenzene, with the understanding that a mixture of isomers is likely. Purification by methods such as column chromatography or recrystallization would be necessary to isolate the desired 2'-chloro isomer.

The synthesis of 2-chloro-3'-bromoacetophenone has been reported via a multi-step process starting from m-aminoacetophenone, which undergoes diazotization, a Sandmeyer reaction to introduce the bromine, and finally α-chlorination. google.com This illustrates a different strategic approach to constructing a halogenated keto-aromatic compound.

Starting MaterialKey IntermediatesFinal ProductReference
3-Bromobenzoic Acid3-Bromobenzoyl Chloride3-Bromo-4'-chlorobenzophenone chemicalbook.com
m-Aminoacetophenonem-Acetophenone Diazo Hydrobromide, m-Bromoacetophenone2-Chloro-3'-bromoacetophenone google.com

This table outlines examples of multi-step synthesis designs for halogenated benzophenone derivatives.

Functionalization and Derivatization Reactions

The presence of halogen substituents on the benzophenone framework provides reactive sites for a variety of functionalization and derivatization reactions, enabling the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science.

Halogenation Reactions

Halogenation reactions on the benzophenone core are crucial for introducing additional reactive handles or modifying the electronic properties of the molecule. The parent benzophenone can undergo electrophilic substitution with bromine (Br₂) and chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The regioselectivity of these reactions is influenced by the reaction temperature and the polarity of the solvent. For instance, the synthesis of 2-bromo-3'-chloropropiophenone (B15139) can be achieved through a two-step process involving Friedel-Crafts acylation followed by bromination. chemicalbook.com

Further halogenation can also be achieved through methods like the "halogen dance" reaction, which allows for the migration of halogen atoms on an aromatic ring under basic conditions. scribd.com This can lead to the formation of polyhalogenated benzophenone derivatives.

Amination Reactions for 2-Amino-5-bromo-2'-chlorobenzophenone (B138813) Synthesis

A key derivative, 2-amino-5-bromo-2'-chlorobenzophenone, is a vital precursor in the synthesis of pharmaceuticals, notably phenazepam. caymanchem.commedchemexpress.com Several synthetic routes are employed for its preparation.

One common method involves the sequential halogenation and amination of benzophenone. This process begins with the bromination and chlorination of the parent benzophenone, followed by the reduction of a nitro group, introduced separately, to an amino group. The reduction of the intermediate 5-bromo-2'-chloro-nitrobenzophenone is typically accomplished through catalytic hydrogenation (H₂/Pd-C) or by using stoichiometric reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. Catalytic hydrogenation can achieve high yields, often exceeding 90%.

Another approach is through a Friedel-Crafts acylation reaction. evitachem.com Additionally, a method starting from an isoxazole (B147169) derivative, which already contains the necessary bromo and chloro groups, can be used. This process involves refluxing the isoxazole with iron powder and hydrochloric acid in toluene, where the iron acts as a mild reducing agent to selectively cleave the isoxazole ring.

Nucleophilic Substitution Reactions of Halogenated Benzophenones

The halogen atoms on the benzophenone rings are susceptible to nucleophilic substitution, providing a versatile platform for introducing a wide array of functional groups. evitachem.com These reactions can proceed through several distinct mechanisms.

Under strongly basic conditions, such as treatment with potassium amide in liquid ammonia (B1221849), halogenated benzophenones can undergo elimination to form highly reactive aryne intermediates. brocku.cascholaris.ca The formation of an aryne intermediate from a 3'-chlorobenzophenone derivative has been proposed. brocku.ca The subsequent intramolecular or intermolecular addition of a nucleophile to the aryne "triple bond" leads to the final product. brocku.ca The regioselectivity of the nucleophilic addition to unsymmetrical arynes is a key factor in determining the product distribution. brocku.ca The generation of arynes can also be achieved under milder conditions using reagents like 2-(trimethylsilyl)aryl triflates. nih.gov

Direct nucleophilic aromatic substitution (SNA) can also occur, where a nucleophile displaces a halide ion from the aromatic ring. This pathway is generally favored when the aromatic ring is activated by electron-withdrawing groups. researchgate.net The competition between direct substitution and aryne formation can be influenced by the reaction conditions and the specific substitution pattern of the benzophenone. brocku.cascholaris.ca For instance, the reaction of some 2-chlorobenzophenones with potassamide in liquid ammonia can proceed through a nucleophilic substitution mechanism rather than an aryne pathway. scholaris.ca

The rate and stereochemistry of nucleophilic substitution reactions can be significantly influenced by neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.org In this mechanism, a nearby functional group within the molecule acts as an internal nucleophile, displacing the leaving group to form a cyclic intermediate. wikipedia.orglibretexts.org Subsequent attack by an external nucleophile opens the cyclic intermediate.

An aromatic ring can act as a neighboring group, leading to the formation of a phenonium ion intermediate, which can delocalize the positive charge. wikipedia.orglibretexts.org The π-orbitals of an alkene can also participate in stabilizing a carbocationic intermediate. dalalinstitute.com While direct evidence for NGP in the reactions of this compound itself is not extensively documented in the provided context, the principles of NGP are broadly applicable to nucleophilic substitutions on appropriately substituted benzophenone derivatives. wikipedia.orgdalalinstitute.com The presence of heteroatoms with lone pairs, such as oxygen, nitrogen, or sulfur, can also lead to NGP, often resulting in an increased reaction rate. wikipedia.org

Interactive Data Table: Synthetic Reactions of Halogenated Benzophenones

Reaction TypeSubstrateReagents and ConditionsProductKey Findings
Halogenationm-chloroacetophenoneNBS, Benzoyl Peroxide, Acetic Acid, Reflux2-bromo-3'-chloroacetophenoneA method for the α-bromination of a substituted acetophenone. google.com
Amination (Reduction)5-bromo-2'-chloro-nitrobenzophenoneH₂/Pd-C or SnCl₂/HCl2-amino-5-bromo-2'-chlorobenzophenoneCatalytic hydrogenation offers high yields (>90%).
Amination (from Isoxazole)Isoxazole derivativeIron powder, HCl, Toluene, Reflux2-amino-5-bromo-2'-chlorobenzophenoneMild reduction selectively opens the isoxazole ring.
Nucleophilic Substitution (Aryne)3'-chlorobenzophenone derivativePotassium amide, liquid ammoniaN-benzoylacridoneReaction proceeds through an aryne intermediate. brocku.ca
Nucleophilic Substitution2-chlorobenzophenonesPotassamide, liquid ammoniaVaries (substitution, scission)Competition between nucleophilic substitution and other pathways. scholaris.ca

Oxidation and Reduction Transformations

The chemical reactivity of this compound is largely defined by its constituent functional groups: the ketone and the carbon-halogen bonds. The carbonyl group is susceptible to both oxidation and reduction, providing pathways to other important classes of compounds.

Reduction: The reduction of the benzophenone core to a benzhydrol (diphenylmethanol) is a fundamental transformation. While specific studies on this compound are not widely detailed, the general mechanism involves the nucleophilic addition of a hydride agent to the carbonyl carbon. Reagents such as sodium borohydride (B1222165) are commonly employed for this purpose, converting the ketone into a secondary alcohol. This transformation is pivotal for accessing different molecular scaffolds.

Oxidation: The synthesis of substituted benzophenones can proceed through the oxidation of a corresponding secondary alcohol. oregonstate.edu For instance, a synthetic route may involve the creation of (3-bromophenyl)(2-chlorophenyl)methanol via a Grignard reaction, which is then oxidized to the target ketone, this compound. oregonstate.edu Oxidizing agents like manganese dioxide are effective for this type of transformation. oregonstate.edu The aromatic rings, being electron-deficient due to the halogen substituents, are generally stable to typical oxidizing conditions used for the alcohol-to-ketone conversion.

Coupling Reactions (e.g., Suzuki-Miyaura) in Benzophenone Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the halogen atoms on this compound make it an ideal substrate for such transformations. The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is particularly noteworthy. tcichemicals.comfishersci.co.uk

In this context, the carbon-bromine bond at the 3-position is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed systems. This reactivity difference allows for the selective functionalization of the brominated ring. The general reaction involves treating this compound with an arylboronic acid in the presence of a palladium catalyst and a base to form a new biaryl structure while retaining the chlorine atom for potential subsequent reactions. tcichemicals.com The synthesis of related compounds like 2-amino-5-bromo-2'-chlorobenzophenone derivatives has been achieved using catalysts such as Pd(PPh₃)₄. The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents, making it a cornerstone in the derivatization of halogenated benzophenones. tcichemicals.com

ComponentRoleExample(s)Reference
Aryl HalideSubstrateThis compound chemicalbook.com
Organoboron ReagentCoupling PartnerArylboronic acids, Arylboronate esters tcichemicals.comfishersci.co.uk
CatalystFacilitates C-C bond formationPd(PPh₃)₄, Pd/C, Ni(COD)₂ tcichemicals.comacs.org
LigandOptimizes catalyst activity and selectivitySPhos, XPhos, Organophosphine compounds tcichemicals.comnih.gov
BaseActivates the organoboron reagentK₂CO₃, Na₂CO₃, K₃PO₄ acs.orgnih.gov
SolventReaction MediumDioxane/H₂O, Toluene, Alcohols fishersci.co.uknih.gov

Optimization of Reaction Conditions and Process Efficiency

To maximize the utility of synthetic transformations, the optimization of reaction parameters is essential. For reactions involving this compound, factors such as the choice of catalyst, solvent, temperature, and reaction time are critical for achieving high yield, purity, and efficiency.

Catalyst Selection and System Optimization

The selection of the catalyst and associated ligands is paramount in cross-coupling reactions. acs.org Palladium-based systems are most common, with catalysts like Palladium on carbon (Pd/C) being widely used. acs.org However, the choice of ligand can dramatically influence the outcome. For challenging couplings, specialized phosphine (B1218219) ligands such as SPhos and XPhos have been shown to provide superior yields compared to more traditional ligands. nih.gov Optimization studies often screen a variety of palladium sources and ligands to identify the ideal system for a specific substrate. nih.gov Furthermore, catalyst loading is a key variable; modern, highly active catalysts can be effective at parts-per-million (ppm) concentrations, which is both cost-effective and reduces metal contamination in the final product. acs.org

ParameterCondition TestedObservationReference
Solvent SystemAcetonitrile vs. Benzene/AcetoneAcetonitrile provided a better balance of conversion and selectivity in an oxidative coupling reaction. scielo.br
Solvent SystemH₂O/MeOH (3:2)Determined to be a feasible system to maintain solubility for a Pd/C catalyzed flow reaction. acs.org
BaseK₂CO₃Selected as the optimal base in an aqueous/methanolic solvent system for a flow chemistry process. acs.org

Temperature and Time Parameterization for Yield and Selectivity

Temperature and reaction time are intrinsically linked and must be carefully controlled to maximize product yield while minimizing the formation of byproducts. In many cross-coupling reactions, elevated temperatures are required to overcome the activation energy barrier. For example, in a flow chemistry setup, the coupling of a bromide derivative showed only 3% conversion at 110 °C, indicating the need for higher temperatures or a more reactive substrate. acs.org In the same study, a more reactive iodide derivative achieved 73% conversion at 150 °C. acs.org Reaction time is another critical factor. Optimization studies on oxidative couplings have demonstrated that reaction times can sometimes be drastically reduced—for example, from 20 hours to 4 hours—without a significant negative impact on conversion and selectivity, leading to more efficient processes. scielo.br

ParameterConditionResultReference
Temperature110 °C3% conversion for a bromide substrate in a flow reaction. acs.org
Temperature150 °C73% conversion for an iodide substrate in a flow reaction. acs.org
Time4 hoursOptimal time for an oxidative coupling, reduced from 20 hours without significant loss of yield. scielo.br
Time1-10 min (residence time)Range of residence times explored in an automated optimization of a flow Suzuki coupling. acs.org

Chemoselectivity in Halogenated Benzophenone Synthesis and Derivatization

Chemoselectivity—the preferential reaction of one functional group in the presence of others—is a central challenge in the synthesis and derivatization of polyfunctional molecules like this compound. The presence of two different halogen atoms offers an opportunity for sequential, selective functionalization.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl. This inherent difference in reactivity is due to the bond dissociation energies of the respective carbon-halogen bonds. Consequently, it is possible to selectively perform a Suzuki-Miyaura coupling at the more reactive C-Br bond of this compound while leaving the C-Cl bond untouched. This strategy provides a route to complex molecules, as the remaining chlorine atom can be targeted in a subsequent, more forceful coupling reaction. The development of highly specialized catalyst systems, particularly the choice of phosphine ligand, can further enhance this chemoselectivity, enabling reactions that would otherwise be unselective. acs.org For instance, specific ligands have been designed to selectively couple an aryl triflate group in the presence of halide atoms, showcasing the high degree of control achievable in modern organic synthesis. acs.org

Another aspect of chemoselectivity arises during the synthesis of the benzophenone skeleton itself, particularly when using organometallic reagents. The reaction must be controlled to form the ketone without a subsequent second nucleophilic attack on the newly formed carbonyl, which would lead to a tertiary alcohol byproduct. researchgate.net This highlights the need for careful selection of reagents and conditions to ensure the desired ketone is the major product.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Chlorobenzophenone

Vibrational Spectroscopy

Raman Spectroscopy (FT-Raman) for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a "molecular fingerprint". ksu.edu.saspectroscopyonline.com In contrast to infrared (IR) spectroscopy, which relies on changes in the dipole moment, Raman activity arises from changes in the polarizability of a molecule's electron cloud during a vibration. ksu.edu.satum.de For a molecule to be Raman active, its vibration must cause a change in polarizability. tum.de

For 3-Bromo-2'-chlorobenzophenone, the FT-Raman spectrum is expected to be rich with characteristic bands corresponding to its various functional groups. The vibrations of the substituted benzene (B151609) rings, the carbonyl group, and the carbon-halogen bonds all contribute to the unique spectral signature.

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Carbonyl (C=O) Stretching: The benzophenone (B1666685) carbonyl stretch is a strong and characteristic Raman band, expected around 1650-1670 cm⁻¹. Its precise position is influenced by the electronic effects of the halogen substituents.

Aromatic C=C Stretching: Multiple bands are expected between 1400 cm⁻¹ and 1600 cm⁻¹ due to the stretching vibrations within the two benzene rings.

Carbon-Halogen Stretching: The C-Br and C-Cl stretching vibrations are found in the lower frequency "fingerprint" region. The C-Cl stretch typically appears around 600-800 cm⁻¹, while the C-Br stretch is observed at a lower wavenumber, generally between 500-600 cm⁻¹.

The principle of mutual exclusion states that for molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. tum.de While this compound lacks a center of symmetry, the complementary nature of FT-Raman and FT-IR spectroscopy provides a more complete picture of its vibrational framework. ksu.edu.sa

Table 1: Predicted Characteristic FT-Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Carbonyl (C=O) Stretch1650 - 1670Strong
Aromatic C=C Ring Stretch1400 - 1600Strong
C-Cl Stretch600 - 800Medium-Strong
C-Br Stretch500 - 600Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. tanta.edu.eg The resulting spectrum provides information about conjugated systems and the presence of chromophores, which are parts of a molecule that absorb light. tanta.edu.eg In this compound, the key chromophores are the conjugated benzoyl system (the two aromatic rings linked by a carbonyl group).

Analysis of Electronic Transition Properties

The UV-Vis spectrum of this compound is characterized by two main types of electronic transitions:

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. tanta.edu.eg Due to the extensive conjugated system in the benzophenone core, these transitions are expected to produce strong absorption bands, typically in the 250-350 nm range. Extending conjugation generally leads to a shift in the absorption maximum to longer wavelengths (a bathochromic shift). utoronto.ca

n → π* Transitions: This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. tanta.edu.eg These transitions are typically weaker in intensity (lower molar absorptivity) than π → π* transitions and occur at longer wavelengths. For benzophenones, the n → π* transition can be sensitive to solvent polarity; polar solvents can cause a blue shift (hypsochromic shift) due to the stabilization of the non-bonding electrons. oregonstate.edu

The specific positions and intensities of these absorption bands are influenced by the bromo and chloro substituents on the aromatic rings.

Table 2: Expected Electronic Transitions for this compound

Transition TypeExpected Wavelength (λmax) RangeRelative Intensity (ε)Involved Orbitals
π → π~250 - 350 nmHigh (>10,000 M⁻¹cm⁻¹)π bonding to π antibonding
n → π>350 nmLow (<1,000 M⁻¹cm⁻¹)n non-bonding to π antibonding

Quantitative UV Photochemistry Applications

Benzophenone and its derivatives are well-known for their photochemical reactivity. oregonstate.edu UV-Vis spectroscopy is a primary tool for studying these reactions quantitatively. Upon irradiation with UV light, benzophenones can undergo photochemical reactions, such as photoreduction in the presence of a hydrogen donor. oregonstate.eduoregonstate.edu

In a typical quantitative UV photochemistry experiment, a solution of this compound would be irradiated with UV light of a specific wavelength (often corresponding to the λmax of an absorption band). The progress of the reaction can be monitored by periodically measuring the UV-Vis spectrum. The disappearance of the characteristic benzophenone chromophore leads to a decrease in absorbance over time. dokumen.pub By measuring this change and knowing the light intensity, one can determine the reaction's quantum yield—a measure of the efficiency of a photochemical process. core.ac.uk This type of analysis is crucial for applications where the compound might be used as a photoinitiator or in photostability studies. dokumen.pub

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. kashanu.ac.ir It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure. kashanu.ac.irbu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. kashanu.ac.ir It is an ideal method for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interactions with the GC column. This separation step effectively isolates the target compound from volatile impurities, providing an assessment of its purity. kashanu.ac.ir As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule's mass. For this compound (C₁₃H₈BrClO), the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br, in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl, in ~3:1 ratio) creates a highly characteristic isotopic cluster for the molecular ion. This pattern is definitive proof of the presence and number of these halogen atoms. The calculated monoisotopic mass is approximately 293.94 Da. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

Isotopic Combinationm/z (Da)Relative Abundance (%)
C₁₃H₈⁷⁹Br³⁵Cl293.9~75%
C₁₃H₈⁸¹Br³⁵Cl295.9~75%
C₁₃H₈⁷⁹Br³⁷Cl295.9~25%
C₁₃H₈⁸¹Br³⁷Cl297.9~25%

Note: The peak at m/z 295.9 is a combination of two isotopic species, making its total relative intensity approximately 100% (the base peak).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. bu.eduresearchgate.net It is particularly useful for analyzing complex mixtures, such as those from synthetic reaction monitoring or biological matrices. researchgate.netmdpi.com

The LC system separates the components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. lcms.cz As components elute from the LC column, they are introduced into the mass spectrometer's ion source. For a molecule like this compound, soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used. bu.edu These methods usually generate a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, providing clear molecular weight information.

The high sensitivity and specificity of LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), allow for the detection and quantification of this compound even at very low concentrations within a complex sample matrix. bu.edumdpi.com

Tandem Mass Spectrometry (MS-MS) for Detailed Structural Elucidation

Tandem mass spectrometry (MS-MS or MS²) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the analysis of this compound, MS-MS provides invaluable information for confirming the compound's identity and elucidating its fragmentation pathways.

When the protonated molecule [M+H]⁺ of this compound is selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID), it undergoes fragmentation. The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure.

Key fragmentation pathways for halogenated benzophenones typically involve the cleavage of the carbon-halogen bonds and the bonds surrounding the central carbonyl group. docbrown.infodocbrown.info Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion and any fragments containing these halogens will appear as distinct isotopic patterns, which aids in their identification. docbrown.info

Common fragmentation patterns observed for this compound would likely include:

Loss of a bromine radical (•Br): This would result in a significant fragment ion corresponding to the [M+H-Br]⁺ species.

Loss of a chlorine radical (•Cl): This would lead to the formation of the [M+H-Cl]⁺ ion.

Cleavage of the carbonyl bridge: Fission at the C-C bonds adjacent to the carbonyl group can produce benzoyl-type cations. This could result in ions such as [C₇H₄BrO]⁺ (bromobenzoyl cation) and [C₆H₄Cl]⁺ (chlorophenyl cation) or their corresponding radical cations.

Decarbonylation: Loss of a neutral carbon monoxide (CO) molecule from fragment ions is also a common pathway.

The specific fragmentation pattern and the relative abundances of the fragment ions can be used to differentiate this compound from its isomers. For instance, the position of the bromo and chloro substituents on the phenyl rings will influence the stability of the resulting fragment ions, leading to a unique MS-MS spectrum. This technique is particularly useful in complex matrices where chromatographic separation may be incomplete.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. wiley-vch.de This precision allows for the determination of the elemental formula of the compound, a crucial piece of data for structural confirmation.

For this compound (C₁₃H₈BrClO), the theoretical exact masses of its most abundant molecular ions can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).

Table 1: Theoretical Exact Masses of this compound Isotopologues

Isotopologue Formula Isotope Combination Theoretical m/z [M+H]⁺
C₁₃H₉⁷⁹Br³⁵ClO⁺ Most abundant isotopes 293.9526
C₁₃H₉⁸¹Br³⁵ClO⁺ Containing ⁸¹Br 295.9505
C₁₃H₉⁷⁹Br³⁷ClO⁺ Containing ³⁷Cl 295.9496

Note: The protonated form [M+H]⁺ is commonly observed in soft ionization techniques like electrospray ionization (ESI).

By comparing the experimentally measured m/z value from an HRMS instrument with the calculated theoretical exact mass, the elemental composition of the parent ion can be confirmed with a high degree of confidence, typically within a few parts per million (ppm) of error. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. For example, HRMS can differentiate this compound from an isomeric impurity or a completely different compound that happens to have a similar molecular weight.

Advanced Hyphenated Analytical Platforms for Comprehensive Characterization

To achieve a comprehensive characterization of complex molecules like this compound, especially within intricate mixtures or for metabolite identification, advanced hyphenated analytical platforms are employed. These systems couple the separation power of chromatography with the detailed spectroscopic information provided by various detectors.

LC-NMR and LC-NMR-MS Integration

The coupling of liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) and further with mass spectrometry (LC-NMR-MS) represents a pinnacle in analytical chemistry for structural elucidation. dtu.dk This trifecta of techniques provides a continuous stream of data, allowing for the separation of a compound from a mixture followed immediately by its structural analysis.

In the context of this compound analysis, this platform would be particularly advantageous for:

Isomer Separation and Identification: An LC system can separate this compound from its various positional isomers (e.g., 4-Bromo-2'-chlorobenzophenone, 3-Bromo-4'-chlorobenzophenone).

Impurity Profiling: Unknown impurities or degradation products present in a sample can be isolated and identified.

Complete Structural Assignment: Following LC separation, the eluent flows into the NMR spectrometer. Here, ¹H NMR and other 2D NMR experiments can be performed directly on the separated compound to provide detailed structural information, confirming the substitution pattern on the aromatic rings. The subsequent MS analysis provides the molecular weight and elemental composition, offering orthogonal data that solidifies the identification. dtu.dk

While powerful, the main challenge of LC-NMR is its relatively lower sensitivity compared to MS. However, advancements in NMR probe technology and the integration with MS help to overcome this limitation.

Other Coupled Spectroscopic Techniques

Beyond LC-NMR-MS, other hyphenated techniques are instrumental in the characterization of halogenated benzophenones.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a widely used technique. oregonstate.edu The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for identification. The fragmentation patterns observed in electron ionization (EI) GC-MS are often highly reproducible and can be compared against spectral libraries for confirmation. oregonstate.educaymanchem.com

Liquid Chromatography-Diode Array Detection (LC-DAD): Coupling LC with a diode array detector allows for the acquisition of UV-Vis spectra for each separated component. The UV-Vis spectrum is characteristic of the chromophore system in the molecule and can provide additional evidence for the identification of benzophenone derivatives.

The selection of the appropriate hyphenated technique depends on the specific analytical challenge, such as the complexity of the sample matrix, the concentration of the analyte, and the need for isomeric separation.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Chlorobenzophenone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For substituted benzophenones, DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-311++G(d,p), have been instrumental in elucidating their characteristics. scispace.com

Geometry Optimization and Conformational Analysis

The geometry of 3-Bromo-2'-chlorobenzophenone is optimized using DFT methods to determine its most stable three-dimensional arrangement of atoms. rsc.org This process involves finding the minimum potential energy surface of the structure. scispace.com For substituted benzophenones, the introduction of substituent groups can lead to changes in bond lengths, bond angles, and dihedral angles. scispace.com For instance, in related substituted benzophenones, the dihedral angle between the two benzene (B151609) rings can be altered by the presence of substituents. scispace.com The optimization process ensures that the calculated structure represents a stable conformer.

Electronic Structure Characterization

The electronic properties of this compound are fundamental to understanding its reactivity and spectroscopic behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govschrodinger.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and the potential for charge transfer within the molecule. nih.gov For substituted benzophenones, the HOMO-LUMO energy gap can be calculated to understand how substitutions influence the electronic properties. researchgate.net These calculations help in predicting the molecule's behavior in chemical reactions and its potential for applications in areas like nonlinear optics. scispace.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters

Parameter Value (eV)
HOMO Energy To be determined
LUMO Energy To be determined
HOMO-LUMO Gap To be determined
Ionization Potential To be determined
Electron Affinity To be determined
Chemical Hardness To be determined
Chemical Potential To be determined
Electrophilicity Index To be determined

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov For substituted benzophenones, MEP analysis can identify how the bromine and chlorine substituents, along with the carbonyl group, influence the electrostatic potential across the molecule. researchgate.netchemrevlett.com This information is crucial for understanding intermolecular interactions and predicting the molecule's reactivity in various chemical environments. chemrevlett.com

Vibrational Frequency Calculations and Spectroscopic Correlation (IR, Raman)

DFT calculations are employed to compute the harmonic vibrational frequencies of this compound. These theoretical frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.net The calculated vibrational modes are assigned to specific functional groups and types of vibrations (e.g., stretching, bending). scispace.com To improve the agreement between theoretical and experimental data, the calculated frequencies are often scaled using appropriate scaling factors. scispace.com This correlative analysis provides a detailed understanding of the molecule's vibrational behavior and confirms its structural characterization. researchgate.net

Table 2: Calculated vs. Experimental Vibrational Frequencies (Selected Modes)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
C=O stretch To be determined To be determined Carbonyl group
C-Br stretch To be determined To be determined Bromine substituent
C-Cl stretch To be determined To be determined Chlorine substituent
Aromatic C-H stretch To be determined To be determined Phenyl rings

Electronic Transition Property Prediction (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. psu.eduwikipedia.org By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum. scispace.com For substituted benzophenones, TD-DFT studies can reveal how the halogen substituents affect the electronic transitions, such as the n→π* and π→π* transitions. oregonstate.edu These calculations can also predict shifts in absorption wavelengths when the molecule is in different solvents, providing insights into solvatochromic effects. scispace.com This information is valuable for understanding the photophysical properties of this compound. oregonstate.edu

Table 3: Predicted Electronic Transitions

Transition Wavelength (nm) Oscillator Strength Major Contribution
S0 → S1 To be determined To be determined e.g., HOMO → LUMO
S0 → S2 To be determined To be determined e.g., HOMO-1 → LUMO

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and intramolecular interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonds. uni-muenchen.de By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the energetic significance of these interactions through second-order perturbation theory. uni-muenchen.de

The stability of the molecule is enhanced by these charge delocalization phenomena. tandfonline.com The analysis can pinpoint specific donor-acceptor interactions, such as those between the p-type lone pairs of the halogen atoms and the π* antibonding orbitals of the aromatic rings. These interactions contribute to the planarity of the phenyl rings and influence the rotational barrier around the C-C bonds connecting the rings to the carbonyl group.

A study on a related compound, 3-Bromo-4'-chlorobenzophenone, highlighted that intramolecular interactions are explained using the NBO method. researchgate.net Research on other halogenated benzophenones also shows that intramolecular C-H---O and C-H---X (where X is a halogen) interactions play a significant role in stabilizing the molecular conformation. illinois.edu

Table 1: Key Intramolecular Interactions in Halogenated Benzophenones Identified by NBO Analysis

Donor NBO (Filled Orbital)Acceptor NBO (Empty Orbital)Type of InteractionSignificance
Lone Pair of Carbonyl Oxygenσ* of adjacent C-C bondsn -> σStabilization of the carbonyl group
Lone Pair of Halogen (Br, Cl)π of the phenyl ringn -> πElectron delocalization, ring activation/deactivation
σ C-H bond of phenyl ringσ of adjacent C-C bondσ -> σ*Hyperconjugation, stabilization of the ring structure

This table is a generalized representation based on NBO analysis of similar compounds and theoretical principles.

Theoretical Challenges in Halogenated Benzophenones

The computational study of halogenated benzophenones like this compound presents several theoretical challenges. One of the main difficulties lies in accurately modeling the effects of the heavy halogen atoms (bromine and chlorine) on the electronic structure. illinois.edu The presence of these atoms introduces significant electron correlation and relativistic effects that are not always adequately captured by standard computational methods.

Another challenge is the conformational flexibility of benzophenones. The two phenyl rings can rotate around the single bonds connecting them to the carbonyl carbon, leading to a multitude of possible conformers with very similar energies. Accurately predicting the global minimum energy structure and the rotational energy barriers requires high-level theoretical calculations and careful exploration of the potential energy surface.

Furthermore, modeling the photophysical and photochemical properties of these molecules is complex. acs.org Halogenated benzophenones are known to have interesting phosphorescent properties, which arise from efficient intersystem crossing from the singlet excited state to the triplet state. illinois.edu This process is facilitated by the heavy atom effect of the halogens, which enhances spin-orbit coupling. illinois.edu Accurately calculating the rates of these transitions is a significant theoretical hurdle. acs.org

Finally, the prediction of crystal packing and solid-state properties is another area of difficulty. The solid-state arrangement of these molecules is governed by a delicate balance of intermolecular interactions, including C-H---O, C-H---X, and halogen-halogen interactions. illinois.edu Predicting these interactions and the resulting crystal structure from first principles remains a challenging task in computational chemistry.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein or nucleic acid. nih.gov

Molecular docking studies can be employed to predict the binding mode and affinity of this compound with various biological targets. mdpi.comnih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the complex. The benzophenone (B1666685) scaffold is a common motif in many biologically active compounds, and its derivatives have been shown to interact with a variety of enzymes and receptors.

For this compound, docking studies could explore its potential to bind to the active sites of enzymes like kinases, which are important targets in cancer therapy. The bromine and chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The aromatic rings can form π-π stacking interactions with aromatic amino acid residues in the binding pocket.

By docking this compound against a panel of known biological targets, it is possible to identify potential biologically active sites and generate hypotheses about its mechanism of action. mdpi.com The results of docking studies, often expressed as a binding score or estimated binding energy, can rank different protein targets according to their predicted affinity for the compound.

For instance, studies on similar compounds have used molecular docking to identify potential anticancer activity by predicting interactions with specific proteins involved in cell proliferation and survival. researchgate.net The molecular electrostatic potential (MEP) map, which can be calculated using quantum chemical methods, can also help in identifying the regions of the molecule that are most likely to be involved in biological interactions. researchgate.net The negative potential regions, typically around the carbonyl oxygen and halogen atoms, are indicative of sites that can interact with electrophilic or hydrogen bond donor groups in a protein.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. researchgate.netdss.go.thdss.go.th For this compound, this can involve modeling its synthesis, degradation, or its interaction with other molecules.

For example, the synthesis of this compound often involves a Friedel-Crafts acylation reaction. Computational modeling can be used to study the reaction mechanism, identify the rate-determining step, and understand the role of the catalyst. This can help in optimizing the reaction conditions to improve the yield and purity of the product.

Furthermore, computational studies can shed light on the photochemical reaction pathways of this compound. Upon absorption of UV light, the molecule is excited to a singlet state, which can then undergo intersystem crossing to a triplet state. This triplet state is a reactive species that can participate in various photochemical reactions, such as hydrogen abstraction or energy transfer. Computational modeling can be used to calculate the energies of the excited states and the barriers for different reaction pathways, providing a detailed understanding of the molecule's photochemistry.

In the context of its potential biological activity, computational modeling can be used to study the mechanism of action at a molecular level. For example, if docking studies suggest that this compound binds to the active site of an enzyme, quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the enzymatic reaction in the presence of the inhibitor. This can provide insights into how the compound inhibits the enzyme and can guide the design of more potent inhibitors.

Mechanistic Investigations of 3 Bromo 2 Chlorobenzophenone Reactivity

Photochemical Reaction Mechanisms

The photochemistry of benzophenones is characterized by the high efficiency of intersystem crossing from the initial singlet excited state to a triplet state, which governs their subsequent reactivity. The presence of halogen atoms, as in 3-Bromo-2'-chlorobenzophenone, can further influence these photochemical pathways.

Upon absorption of ultraviolet light, this compound, like other aromatic ketones, undergoes an n→π* transition, promoting an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital. The primary photo-induced transformation for benzophenones in the presence of a hydrogen-donating solvent is photoreduction, leading to the formation of a substituted benzopinacol. oregonstate.eduoregonstate.edu This process is initiated by the excited triplet state of the benzophenone (B1666685) abstracting a hydrogen atom from a suitable donor. sci-hub.se

The efficiency of such photochemical reactions is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific transformation to the number of photons absorbed. core.ac.uk Quantum yield measurements are critical for comparing the reactivity of different substituted benzophenones and understanding the influence of substituents on the efficiency of photoreduction. For various substituted benzophenones, quantum efficiencies for photoreduction have been determined, although specific values for the 3-bromo-2'-chloro derivative are not extensively documented. oregonstate.eduoregonstate.edu The data generally show that the electronic nature of the substituents can impact the quantum yield.

Table 1: Representative Photoreduction Quantum Yields for Substituted Benzophenones

CompoundTransformationQuantum Yield (Φ)Reference
4-MethylbenzophenonePhotoreduction to Benzopinacol0.17 oregonstate.edu
4-PhenylbenzophenoneDimerization to 4,4'-Diphenylbenzpinacol2.36 oregonstate.edu
Generic BenzophenoneReduction in Isopropanol- sci-hub.se

This table presents data for related compounds to illustrate the concept of quantum efficiency in benzophenone photochemistry. The values highlight the variability based on substitution.

The photophysical processes of this compound are governed by its excited state dynamics. After initial photoexcitation to the first excited singlet state (S₁), the molecule rapidly undergoes intersystem crossing (ISC) to the lower-energy triplet state (T₁). sci-hub.senih.gov This S₁ → T₁ transition is highly efficient in benzophenones due to spin-orbit coupling, which can be enhanced by the presence of heavy atoms like bromine. nih.gov

The T₁ state is a diradical-like species and is responsible for the characteristic photoreactivity of benzophenones, such as hydrogen abstraction and energy transfer. sci-hub.se The lifetime and reactivity of this triplet state are significantly influenced by substituents on the aromatic rings. Electron-donating groups can increase the rate of triplet state deactivation through a reductive charge transfer self-quenching mechanism. researchgate.net Conversely, the electron-withdrawing nature of the chloro and bromo substituents in this compound is expected to modulate the energy and reactivity of the triplet state. Studies on a range of 4,4'-disubstituted benzophenones have shown a strong correlation between the triplet quenching rate constants and the Hammett σ⁺ values of the substituents, indicating that electronic effects play a crucial role in the excited state deactivation pathways. researchgate.net

Table 2: Influence of Substituents on Benzophenone Triplet State Lifetimes

Substituent (at 4,4' positions)Hammett σ⁺ ValueTriplet Lifetime in CrystalsQuenching MechanismReference
-NH₂-1.3~62 psReductive Charge Transfer researchgate.net
-OMe-0.78-- researchgate.net
-H (Parent Benzophenone)0~1 ms- researchgate.net
-COOH+0.42-- researchgate.net

This table illustrates the dramatic effect of substituents on the excited state kinetics of benzophenones, based on data from related compounds.

Benzophenones are classic examples of organic photosensitizers used in photoredox catalysis and other light-driven reactions. nih.govrsc.org The mechanism hinges on the ability of the excited triplet state benzophenone to act as a potent oxidant. In a typical catalytic cycle, the ground-state benzophenone absorbs a photon and converts to its triplet excited state. This excited species can then engage in chemical reactions, most commonly by abstracting a hydrogen atom from a substrate to generate a radical species, which then participates in the desired transformation. sci-hub.se

Alternatively, the excited triplet can transfer its energy to another molecule, which then undergoes a reaction. The utility of this compound in this context would be dictated by the redox potential and energy of its triplet state. The combination of photocatalysis with other catalytic modes, such as organocatalysis, has opened new synthetic pathways. nih.govnih.gov For instance, ketyl radicals, formed from the photoreduction of benzophenones, can participate in radical-radical cross-coupling reactions. nih.gov

Kinetic investigations of the photoreactions of benzophenones involve measuring key parameters such as triplet-triplet lifetimes and quenching rate constants. researchgate.net These studies are often performed using techniques like laser flash photolysis. The kinetics of triplet state decay provide fundamental insights into the reactivity and stability of the excited molecule.

For a series of substituted benzophenones, it has been demonstrated that the rate constants for triplet state self-quenching vary over several orders of magnitude depending on the electronic nature of the substituents. researchgate.net A Hammett plot analysis revealed a significant negative reaction constant (ρ = -2.85) for the correlation between triplet quenching rate constants and the σ⁺ values of the substituents. researchgate.net This indicates that electron-donating substituents dramatically accelerate the quenching process, likely through a charge-transfer mechanism. For this compound, the moderately electron-withdrawing halogens would place it in a different region of this kinetic landscape compared to strongly donating or withdrawing groups.

Detailed Nucleophilic Substitution Mechanisms

The benzophenone scaffold contains two aromatic rings that are rendered electron-deficient by the electron-withdrawing carbonyl group. This activation makes the rings susceptible to nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the carbonyl. libretexts.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

In this compound, the positions of the halogen substituents are critical in determining the regioselectivity of nucleophilic attack. The carbonyl group strongly activates the ortho (2', 6') and para (4') positions on the chlorophenyl ring and the ortho (2, 6) and para (4) positions on the bromophenyl ring.

The 2'-Chloro Substituent: The chlorine atom is located at an activated ortho position. This makes it a potential leaving group in an SNAr reaction. Nucleophilic attack at the C-2' position would be facilitated by the activation from the carbonyl group.

The 3-Bromo Substituent: The bromine atom is at a meta position relative to the carbonyl group. Positions meta to a deactivating group are not strongly activated towards nucleophilic attack. Therefore, direct substitution of the bromine atom via a standard SNAr mechanism is less favorable compared to substitution at an activated ortho or para position. researchgate.net

Studies on related halogenated benzophenones confirm that nucleophilic displacement of a halogen is a viable reaction pathway. For example, the rate of displacement of fluorine from 4-fluorobenzophenones by phenolate (B1203915) nucleophiles has been studied, demonstrating that the reaction is a bimolecular nucleophilic aromatic substitution. rsc.org The rate of these substitutions is sensitive to the electronic properties of substituents on both the benzophenone substrate and the nucleophile. rsc.org The competition between attacking a position occupied by a halogen versus one occupied by hydrogen is a key mechanistic question; often, addition to an activated C-H position can be kinetically faster, though subsequent steps determine the final product. researchgate.net In the case of this compound, a nucleophile would preferentially attack the C-2' position on the activated chlorophenyl ring, leading to the displacement of the chloride ion.

Aryne Intermediate Formation and Reactivity

The reaction of this compound with strong bases, such as sodium amide (NaNH₂) or potassium amide (KNH₂), can proceed through an elimination-addition mechanism involving a highly reactive aryne intermediate. brocku.camanchester.ac.uk The formation of an aryne from a dihalobenzophenone like this presents questions of chemoselectivity (which ring reacts) and regioselectivity (which aryne is formed and how it reacts).

Formation of the Aryne Intermediate

Two primary aryne intermediates could potentially form from this compound: one from the 3-bromophenyl ring and one from the 2'-chlorophenyl ring. The formation is initiated by the abstraction of a proton ortho to one of the halogen atoms, followed by the elimination of the halide ion.

Elimination from the 3-Bromophenyl Ring: The protons at the C-2 and C-4 positions are acidic due to the inductive effect of the adjacent bromine atom. Abstraction of one of these protons by a strong base would form a carbanion. Given that bromide is a better leaving group than chloride, subsequent elimination of the bromide ion is the more kinetically favorable pathway.

Path A (Deprotonation at C-2): Leads to the formation of 2-benzoyl-3-chlorophenylbenzyne.

Path B (Deprotonation at C-4): Leads to the formation of 4-benzoyl-3-chlorophenylbenzyne.

Elimination from the 2'-Chlorophenyl Ring: Abstraction of the proton at the C-3' position, followed by elimination of the chloride ion, would form a different aryne. However, this is generally less likely due to the lower leaving group ability of chloride compared to bromide. brocku.ca

Therefore, the reaction is expected to proceed predominantly via elimination of HBr from the 3-bromophenyl ring. The relative amounts of the two possible benzynes (from Path A vs. Path B) would depend on the relative acidities of the C-2 and C-4 protons, which are influenced by the electronic effects of the benzoyl group.

Reactivity of the Aryne Intermediate

Once formed, the unsymmetrical aryne intermediate is rapidly trapped by a nucleophile present in the reaction mixture (e.g., the amide ion, NH₂⁻). The nucleophile can add to either of the two carbons of the formal triple bond. The regioselectivity of this addition is governed by the electronic and steric effects of the substituents on the aryne ring. nih.gov

Electronic Effects: Electron-withdrawing groups (like the benzoyl group) stabilize an adjacent carbanion, thus favoring nucleophilic attack at the carbon atom meta to the substituent.

Steric Effects: Nucleophilic attack is generally favored at the less sterically hindered carbon of the aryne. caltech.edu

For the aryne formed from this compound, the bulky (2-chlorobenzoyl) group would sterically hinder attack at the adjacent carbon, while also electronically influencing the site of addition. This typically results in the formation of a mixture of regioisomeric products (ipso and cine substitution). For example, if KNH₂ in liquid ammonia (B1221849) is used, the amino group would add to the aryne, leading to a mixture of aminobenzophenone products after protonation.

Aryne PrecursorPotential Aryne IntermediatePredicted Major Product(s) of AminationRationale for Regioselectivity
This compound2-Benzoyl-3-chlorophenylbenzyne2-Amino-3'-chlorobenzophenone (ipso) and 3-Amino-2'-chlorobenzophenone (cine)Competition between electronic stabilization by the benzoyl group and steric hindrance.

This table presents predicted outcomes based on established principles of aryne chemistry, as specific experimental data for this reaction may not be widely reported.

Other Relevant Reaction Mechanisms (e.g., Electrophilic, Radical Processes)

Beyond nucleophilic substitution, this compound can participate in other important reaction types, including electrophilic aromatic substitution and radical reactions.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions (such as nitration, halogenation, or Friedel-Crafts acylation) on the substituted rings of this compound are possible, though the reactivity is influenced by the combined electronic and steric effects of the existing substituents.

Directing Effects:

Benzoyl Group: Strongly deactivating and a meta-director.

Bromine Atom: Deactivating but an ortho, para-director.

Chlorine Atom: Deactivating but an ortho, para-director.

Reactivity of the Rings:

3-Bromophenyl Ring: The positions on this ring are deactivated by both the bromine atom and the meta-directing benzoyl group. Electrophilic attack would be sluggish and likely require harsh conditions.

2'-Chlorophenyl Ring: This ring is deactivated by the chlorine atom and the benzoyl group on the adjacent ring. The positions ortho and para to the chlorine (C-3', C-5', and C-6') are the most likely sites for substitution, although steric hindrance from the adjacent benzoylphenyl group could be a significant factor, particularly at the C-6' position.

Radical Reactions

Benzophenone and its derivatives are well-known for their photochemical reactivity, which proceeds via radical intermediates. rsc.orggordon.edu

Photoreduction (Pinacol Formation): Upon irradiation with UV light, this compound can be excited from its ground state (S₀) to an excited singlet state (S₁), which then undergoes intersystem crossing to a more stable triplet state (T₁). This triplet diradical is highly reactive. rsc.org In the presence of a hydrogen-donating solvent, such as 2-propanol, the excited benzophenone can abstract a hydrogen atom to form a stabilized ketyl radical. Two of these ketyl radicals can then dimerize to form the corresponding pinacol, a substituted benzopinacol. oregonstate.edu

Carbon-Halogen Bond Cleavage: An alternative radical pathway, particularly for halogenated aromatics, involves the photochemical cleavage of a carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond and more susceptible to homolytic cleavage upon photolysis. This would generate an aryl radical and a bromine radical. researchgate.net The resulting aryl radical could then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or other radical coupling processes.


Applications of 3 Bromo 2 Chlorobenzophenone in Advanced Organic Synthesis and Materials

Role as a Key Building Block in Complex Organic Molecule Synthesis

The strategic placement of bromine and chlorine atoms on the benzophenone (B1666685) scaffold makes 3-bromo-2'-chlorobenzophenone a valuable precursor for the synthesis of intricate molecular structures. These halogen atoms can be selectively functionalized through various cross-coupling reactions and other transformations, allowing for the stepwise construction of complex organic molecules. The reactivity of the carbon-bromine bond often differs from that of the carbon-chlorine bond, enabling chemists to perform sequential reactions with a high degree of control. This differential reactivity is a key feature that underscores the utility of this compound as a versatile building block in modern organic synthesis.

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound and its derivatives serve as important precursors for the synthesis of a variety of these valuable compounds.

A crucial application of derivatives of this compound is in the synthesis of benzodiazepines, a class of psychoactive drugs. Specifically, the related compound, 2-amino-5-bromo-2'-chlorobenzophenone (B138813), is a well-established precursor to the benzodiazepine (B76468) phenazepam caymanchem.com. The synthesis of benzodiazepines from 2-aminobenzophenone (B122507) derivatives is a cornerstone of medicinal chemistry. While the detailed mechanism for the synthesis of phenazepam from 2-amino-5-bromo-2'-chlorobenzophenone is proprietary and not fully disclosed in public literature, the general pathway for benzodiazepine synthesis from 2-aminobenzophenones involves a series of key steps.

The synthesis typically begins with the reaction of the 2-aminobenzophenone derivative with an amino acid or its ester, often in the presence of a coupling agent or under conditions that facilitate amide bond formation. This is followed by a cyclization reaction, which can be acid- or base-catalyzed, to form the characteristic seven-membered diazepine (B8756704) ring. The substituents on the initial benzophenone, in this case, the bromo and chloro groups, are carried through the synthesis and become integral parts of the final benzodiazepine structure, influencing its pharmacological properties.

Table 1: Benzodiazepine Synthesis Precursor

Precursor Compound Resulting Benzodiazepine Key Structural Feature

Acridones are a class of nitrogen-containing heterocyclic compounds with a planar tricyclic structure, known for their diverse biological activities, including anticancer and antimicrobial properties. The synthesis of acridones can be achieved through several methods, with the Ullmann condensation being a prominent approach . This reaction typically involves the condensation of an o-halobenzoic acid with a substituted aniline, followed by cyclization of the resulting N-phenylanthranilic acid in the presence of a strong acid .

While direct examples of this compound in acridone (B373769) synthesis are not extensively documented, its amino derivatives can theoretically serve as precursors. For instance, amination of the 2'-chloro-substituted ring of this compound would yield a 2-aminobenzophenone derivative. This derivative could then undergo an Ullmann condensation with an appropriate o-halobenzoic acid to form an N-(benzoyl-phenyl)anthranilic acid intermediate. Subsequent intramolecular cyclization of this intermediate, driven by the acidic conditions, would lead to the formation of a substituted acridone. The bromo-substituent on the benzoyl portion of the molecule would remain in the final acridone structure, offering a site for further functionalization.

Quinazolines and quinolines are important classes of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of these compounds often utilizes 2-aminobenzophenone derivatives as key starting materials nih.gov.

For the synthesis of quinazolines, a 2-aminobenzophenone can react with a variety of C1 or N1 synthons. For example, reaction with formamide (B127407) or other amides can lead to the formation of the pyrimidine (B1678525) ring of the quinazoline (B50416) system. Alternatively, condensation with aldehydes followed by oxidative cyclization is another common route. The bromo and chloro substituents on the benzophenone backbone would be incorporated into the final quinazoline structure, providing avenues for further chemical modification.

The synthesis of quinolines from 2-aminobenzophenones can be achieved through reactions that construct the pyridine (B92270) ring. For instance, the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline (B57606) synthesis. A 2-amino derivative of this compound could potentially be used in such a reaction to produce a highly substituted quinoline.

Scaffold for Ligand Design and Coordination Chemistry

The rigid benzophenone framework, coupled with the presence of reactive halogen atoms, makes this compound an attractive scaffold for the design of novel ligands in coordination chemistry. Ligands are crucial components of metal complexes, influencing their catalytic activity, photophysical properties, and biological function.

The bromine and chlorine atoms on this compound can be replaced by various donor groups through nucleophilic substitution or cross-coupling reactions. This allows for the introduction of nitrogen, oxygen, sulfur, or phosphorus-containing functionalities that can coordinate to metal ions. The steric and electronic properties of the resulting ligands can be fine-tuned by the choice of the introduced donor groups and by further modification of the benzophenone core.

For example, the synthesis of Schiff base ligands derived from amino-substituted benzophenones is a well-established strategy. The imine nitrogen and other donor atoms within the Schiff base can chelate to a metal center, forming stable complexes. While specific examples utilizing this compound are not abundant in the literature, the principles of ligand design suggest its potential as a versatile platform for creating new ligands with tailored properties for applications in catalysis, materials science, and bioinorganic chemistry.

Intermediate in Specialized Chemical Synthesis

Beyond its role as a building block for heterocyclic systems and ligands, this compound and its close derivatives serve as crucial intermediates in the synthesis of specialized chemicals, including active pharmaceutical ingredients (APIs). The presence of multiple reactive sites allows for its incorporation into complex synthetic pathways leading to high-value molecules.

A notable example is the use of a closely related compound, 5-bromo-2-chloro-4'-ethoxybenzophenone, as an intermediate in the synthesis of dapagliflozin, an antidiabetic drug. This highlights the importance of halogenated benzophenones in the pharmaceutical industry. While this is a derivative, it underscores the utility of the bromo- and chloro-substituted benzophenone core in constructing complex drug molecules. The synthesis of such APIs often involves multi-step sequences where the benzophenone intermediate is modified through a series of reactions to build the final, biologically active compound.

The versatility of this compound as an intermediate stems from the ability to selectively manipulate its halogen atoms. For instance, the bromo group can be converted into an organometallic reagent via lithium-halogen exchange or magnesium insertion, which can then react with various electrophiles. Alternatively, both the bromo and chloro groups can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This broad reactivity profile makes this compound a valuable tool for medicinal and process chemists in the development of new chemical entities.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-Amino-5-bromo-2'-chlorobenzophenone
Phenazepam
Acridone
N-phenylanthranilic acid
Quinazoline
Quinoline
5-bromo-2-chloro-4'-ethoxybenzophenone
Dapagliflozin
2-aminobenzophenone
o-halobenzoic acid
Formamide

Pharmaceutical Intermediates

This compound is a key precursor in the synthesis of certain pharmacologically active molecules, particularly within the benzodiazepine class of compounds. Benzodiazepines are a group of psychotropic drugs known for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of these complex heterocyclic systems often relies on 2-aminobenzophenone derivatives as crucial starting materials wum.edu.pl.

The primary role of this compound is as a foundational molecule for producing 2-Amino-5-bromo-2'-chlorobenzophenone, which is the direct precursor to the benzodiazepine drug Phenazepam caymanchem.commedchemexpress.commedchemexpress.cn. The synthesis pathway involves a series of standard organic transformations where the this compound structure is chemically modified to introduce an amino group at the correct position, a necessary step for the final cyclization that forms the diazepine ring.

The general synthetic approach is as follows:

Nitration: this compound is subjected to nitration. The directing effects of the existing substituents (the meta-directing carbonyl group and the ortho-, para-directing bromo group) guide the introduction of a nitro group onto the bromine-bearing ring at the position ortho to the bromine atom.

Reduction: The resulting nitro-substituted intermediate is then reduced to an amine. This reduction reaction converts the nitro group (-NO₂) into a primary amine group (-NH₂), yielding 2-Amino-5-bromo-2'-chlorobenzophenone.

Cyclization: This aminobenzophenone is the immediate precursor that undergoes further reactions, typically involving alkylation followed by cyclization, to form the seven-membered diazepine ring characteristic of Phenazepam nih.gov.

This multi-step process highlights the importance of this compound as a starting material for accessing complex pharmaceutical ingredients. Its specific substitution pattern is essential for achieving the final, correctly substituted drug molecule.

Starting MaterialKey Synthetic StepIntermediate ProductFinal Pharmaceutical Product
This compoundNitration, followed by Reduction2-Amino-5-bromo-2'-chlorobenzophenone caymanchem.commedchemexpress.comPhenazepam caymanchem.comnih.gov

Agrochemical Intermediates

In the field of agrochemicals, the discovery of new and effective pesticides—including insecticides, fungicides, and herbicides—is an ongoing process driven by the need to manage crop pests and overcome resistance to existing products google.com. Halogenated organic compounds are a cornerstone of modern crop protection chemistry, with the inclusion of atoms like chlorine, bromine, and fluorine often enhancing the biological activity and stability of the active ingredient nih.gov.

While specific, commercialized agrochemicals derived directly from this compound are not extensively documented, its structure contains the key features of a promising agrochemical intermediate. The benzophenone scaffold itself has been investigated for creating pesticides. Research has demonstrated that a class of compounds known as benzophenone hydrazones, which can be synthesized from benzophenones, possess significant insecticidal activity, particularly when the aromatic rings are substituted with halogens nih.gov. Furthermore, certain benzophenone derivatives have been patented for their use as fungicides google.com.

The utility of this compound in this context lies in its versatile reactive sites:

The Ketone Group: The carbonyl (C=O) group can be readily converted into other functional groups, such as a hydrazone, which is a known toxophore in some insecticide classes nih.gov.

The Bromo Substituent: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the straightforward attachment of a wide variety of other molecular fragments, enabling the creation of a large library of diverse compounds for activity screening nbinno.com.

The differential reactivity of the bromo and chloro groups allows for a stepwise and controlled synthesis of complex, multi-functionalized molecules designed to target specific biological pathways in pests.

Structural FeaturePotential ReactionApplication in Agrochemical Synthesis
Carbonyl (Ketone) GroupCondensation with hydrazinesSynthesis of benzophenone hydrazone insecticides nih.gov
Bromo GroupPalladium-catalyzed cross-couplingIntroduction of new carbon-carbon or carbon-heteroatom bonds to build complex active ingredients nbinno.com
Chloro Group and Halogenation PatternModifies electronic properties and stabilityEnhances biological activity and environmental persistence, a common strategy in pesticide design nih.gov

Potential in Materials Science (e.g., as UV Absorbers or Polymer Additives)

The unique electronic and photophysical properties of the benzophenone core make it a valuable component in materials science, particularly for applications involving interaction with light.

UV Absorbers and Polymer Additives: Benzophenones are a well-established class of ultraviolet (UV) absorbers, which are additives used to protect polymeric materials like plastics and coatings from degradation caused by exposure to UV radiation bdmaee.neteverlight-uva.com3vsigma.com. These molecules function by absorbing harmful UV rays (typically in the 290-400 nm range) and dissipating the energy in a harmless manner, such as heat, thereby preventing the photo-oxidation that leads to discoloration, cracking, and loss of physical properties in the polymer 3vsigma.compartinchem.com.

The core structure of this compound is an effective chromophore for absorbing UV light. The halogen substituents can further modulate these photophysical properties nih.gov. A significant advantage of using a molecule like this compound is the potential for it to be chemically bonded (grafted) into a polymer backbone. The bromo-substituent can act as a reactive site for incorporation into a polymer chain during polymerization. This creates a macromolecular UV absorber with very low potential for migration, which is a critical advantage for applications such as food packaging polymers acs.org.

Organic Light-Emitting Diodes (OLEDs): In addition to polymer protection, benzophenone derivatives are attracting significant interest in the field of advanced electronics, specifically in the design of materials for Organic Light-Emitting Diodes (OLEDs) nih.govmdpi.com. OLEDs are used in modern displays and lighting. The benzophenone core serves as a strong electron-accepting unit, making it an excellent building block for creating host materials or emitters nih.govmdpi.com.

Specifically, benzophenone derivatives are used to synthesize materials that exhibit Thermally Activated Delayed Fluorescence (TADF). TADF emitters are a class of metal-free organic molecules that can achieve nearly 100% internal quantum efficiency in OLEDs by converting non-emissive triplet excitons into emissive singlet excitons nih.gov. The design of TADF molecules often involves connecting an electron-accepting core (like benzophenone) with electron-donating moieties. The specific electronic properties conferred by the bromo and chloro substituents in this compound can be used to fine-tune the energy levels (HOMO/LUMO) and the singlet-triplet energy gap, which are critical parameters for efficient TADF emission nih.govacs.org.

Application AreaFunction of this compoundKey Structural Feature
Polymer AdditiveUV Absorber to prevent photodegradationBenzophenone core (chromophore) 3vsigma.compartinchem.com
Reactive Polymer AdditiveCovalently bonded (low-migration) UV stabilizerBromo group for grafting onto polymer chains acs.org
OLED MaterialsElectron-accepting core for TADF emitters or host materialsBenzophenone core and halogen substituents for tuning electronic properties nih.govnih.gov

Exploration of Biological Activity and Structure Activity Relationship Sar of 3 Bromo 2 Chlorobenzophenone Derivatives

Enzyme Inhibition Studies

While specific enzyme inhibition studies for 3-Bromo-2'-chlorobenzophenone are not extensively documented in publicly available literature, the broader class of halogenated benzophenones has demonstrated significant inhibitory activity against various enzymes. These studies provide a foundation for inferring the potential enzymatic targets of this compound and its derivatives.

For instance, various benzophenone (B1666685) derivatives have been investigated as inhibitors of key enzymes in signal transduction pathways, such as p38α MAP kinase. The general structure of benzophenone allows for diverse substitutions on its phenyl rings, which can be tailored to fit the active sites of specific enzymes. The introduction of halogen atoms can significantly influence the inhibitory potency and selectivity of these compounds.

Moreover, studies on other halogenated benzophenones have revealed their potential as inhibitors of enzymes like protein tyrosine kinases (PTKs), which are crucial in cancer development. The type and position of the halogen substituent play a critical role in determining the inhibitory activity. Research on related compounds suggests that the electronic and steric properties conferred by the bromo and chloro substituents in this compound could lead to interactions with the active sites of various kinases and other enzymes.

Modulation of Cellular Receptors and Signal Transduction Pathways

The benzophenone scaffold is known to interact with various cellular receptors, thereby modulating downstream signal transduction pathways. For example, certain benzophenone derivatives have been shown to affect estrogen receptor (ER) signaling pathways. Benzophenone-3, a common UV filter, has been demonstrated to induce apoptosis in neuronal cells by attenuating ERα/Pparγ signaling and stimulating Erβ/Gpr30 signaling.

Furthermore, derivatives of 2-amino-5-chlorobenzophenone (B30270) are utilized in the synthesis of benzodiazepines, which are well-known modulators of GABA-A receptors in the central nervous system. This suggests that the chlorinated benzophenone core structure is amenable to interactions with neuronal receptors. While direct evidence for this compound is lacking, its structural similarity to these compounds implies a potential to interact with various cellular receptors, including but not limited to steroid hormone receptors and neurotransmitter receptors.

The activation or inhibition of these receptors can trigger a cascade of intracellular events, affecting various cellular processes. Signal transduction pathways are complex networks that can be influenced by small molecules like benzophenone derivatives, leading to a wide range of physiological responses. The specific effects of this compound on these pathways would depend on its binding affinity and efficacy at particular receptor targets.

Computational Prediction of Biological Activity

In the absence of extensive experimental data, computational methods serve as valuable tools for predicting the biological activity of compounds like this compound. These in silico approaches can guide further experimental investigation by identifying potential biological targets and predicting activity spectra.

Correlation of Electronic Properties with Predicted Bioactivity

The biological activity of a molecule is intrinsically linked to its electronic properties, such as its electrostatic potential and frontier molecular orbitals (HOMO and LUMO). For halogenated compounds, the nature and position of the halogen atoms significantly influence the electron distribution across the molecule. The bromine and chlorine atoms in this compound, being electronegative, will create specific partial positive and negative charges on the molecular surface. These electronic features are critical for the molecule's ability to interact with the amino acid residues in the binding pockets of target proteins through electrostatic and other non-covalent interactions.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.

For this compound, docking studies could be performed against a panel of known protein targets for benzophenone derivatives, such as kinases, nuclear receptors, and other enzymes. The results of such studies would generate a ranked list of potential protein targets based on their predicted binding energies. This information is invaluable for prioritizing experimental validation and for the rational design of more potent and selective derivatives.

Structure-Activity Relationship (SAR) Investigations for Halogenated Benzophenones

The biological activity of benzophenone derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies are therefore crucial for understanding how chemical modifications translate into biological effects and for optimizing lead compounds.

Impact of Halogen Position and Type on Biological Response

The position and type of halogen atoms on the benzophenone scaffold have a profound impact on biological activity. For instance, in the context of HIV non-nucleoside reverse transcriptase inhibitors, the placement of substituents on the A and C rings of the benzophenone template is critical for potent inhibition of both wild-type and mutant viral strains.

Studies on P-glycoprotein inhibitors have also highlighted the importance of the substitution pattern on benzophenone derivatives. The lipophilicity and electronic properties conferred by different halogens (e.g., fluorine, chlorine, bromine) can significantly alter the binding affinity and efficacy of these compounds. For this compound, the specific arrangement of a bromine atom at the 3-position and a chlorine atom at the 2'-position will define its unique steric and electronic profile, which in turn will determine its interaction with biological targets.

Below is a hypothetical interactive data table illustrating how SAR data for halogenated benzophenones might be presented, based on findings for related compounds.

Compound IDR1 (Position 3)R2 (Position 2')TargetIC50 (µM)
Hypothetical-1 BrClKinase A0.5
Hypothetical-2 HClKinase A2.1
Hypothetical-3 BrHKinase A1.8
Hypothetical-4 ClBrKinase A0.8
Hypothetical-5 BrClReceptor B5.2
Hypothetical-6 HClReceptor B10.5

This table demonstrates how systematic changes in halogen substitution can lead to significant differences in biological activity, underscoring the importance of detailed SAR studies in drug discovery.

Future Research Trajectories and Translational Potential for 3 Bromo 2 Chlorobenzophenone

Development of Novel and Sustainable Synthetic Pathways

Traditional synthesis routes for benzophenone (B1666685) derivatives, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃) and chlorinated solvents, which generate significant chemical waste and pose environmental concerns. google.com Future research must prioritize the development of more sustainable and efficient synthetic methodologies.

Key areas of focus should include:

Catalyst Innovation: The exploration of heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), could offer reusable alternatives to traditional Lewis acids, simplifying product purification and minimizing waste. google.com Photocatalysis and electrochemistry represent other promising avenues for activating substrates under milder and more environmentally benign conditions.

Green Solvents: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as ionic liquids, supercritical fluids (e.g., scCO₂), or bio-based solvents will be a critical step. Solvent-free reaction conditions should also be investigated.

Process Intensification: The use of continuous flow chemistry could offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, higher yields, and the potential for real-time reaction monitoring and optimization.

Table 1: Proposed Sustainable Synthetic Strategies for 3-Bromo-2'-chlorobenzophenone
StrategyApproachPotential AdvantagesResearch Objective
Catalyst DevelopmentUse of solid acid catalysts (e.g., zeolites, clays) or reusable Lewis acids.Reduced catalyst waste, easier separation, potential for regeneration and reuse.Screening and optimization of heterogeneous catalysts for the acylation reaction.
Alternative SolventsEmploying ionic liquids, deep eutectic solvents, or bio-derived solvents.Lower toxicity, reduced volatility, potential for recyclability.Evaluating solvent effects on reaction yield, purity, and environmental impact.
Flow ChemistryTransitioning from batch to continuous manufacturing processes.Improved safety, scalability, process control, and higher throughput.Designing and optimizing a continuous flow reactor setup for the synthesis.
Energy SourcesMicrowave-assisted or ultrasound-promoted synthesis.Reduced reaction times, lower energy consumption, potentially higher yields.Investigating the impact of alternative energy sources on reaction kinetics and efficiency.

Advanced Mechanistic Elucidation via In Situ and Time-Resolved Techniques

A profound understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product selectivity. For the synthesis of this compound, particularly through multi-step sequences or catalyzed reactions, future research should leverage advanced spectroscopic techniques for real-time monitoring.

In Situ Spectroscopy: Techniques like ReactIR (Fourier-transform infrared spectroscopy), in situ NMR, and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products throughout a reaction. This allows for the identification of transient species and the elucidation of complex kinetic profiles, moving beyond simple endpoint analysis.

Time-Resolved Crystallography: For reactions involving crystalline intermediates or catalysts, time-resolved X-ray diffraction could offer unprecedented insights into the structural dynamics of the reacting species, capturing bond-forming and bond-breaking events as they occur.

These advanced methods will enable researchers to build accurate kinetic models, identify rate-limiting steps, and understand the influence of various parameters on the reaction pathway, leading to more robust and efficient synthetic processes.

Exploration of New Biological Targets and Therapeutic Applications through Rational Design

The structural motif of this compound, a diaryl ketone, is present in numerous biologically active compounds. Notably, related aminobenzophenones serve as precursors in the synthesis of benzodiazepines like Phenazepam, which act on the central nervous system. caymanchem.commedchemexpress.com This connection suggests that this compound could be a valuable scaffold for developing novel therapeutic agents. Future research should pivot towards a rational, target-based approach to drug discovery. slideshare.net

The process would involve:

Target Identification: Identifying specific enzymes, receptors, or proteins implicated in disease pathways where the benzophenone scaffold might exhibit inhibitory or modulatory activity. Kinases, proteases, and nuclear receptors are potential target classes.

Computational Screening: Employing structure-based drug design, where the 3D structure of a biological target is used to computationally dock this compound and its virtual derivatives. slideshare.net This process predicts binding affinities and modes, prioritizing compounds for synthesis.

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues by systematically modifying the bromine and chlorine substituents, as well as the phenyl rings, to probe the structural requirements for optimal biological activity.

Lead Optimization: Iteratively refining the chemical structure of the most promising "hit" compounds to enhance their potency, selectivity, and pharmacokinetic properties. bbau.ac.in

A study on the related 3-bromo-4-chlorobenzophenone, which investigated its molecular docking on the 5VP1 protein, demonstrates the feasibility of this approach. bohrium.com Applying similar computational methods to this compound against a panel of disease-relevant targets could uncover entirely new therapeutic opportunities.

Integration of Advanced Analytical and Computational Platforms for Accelerated Discovery

To accelerate the research and development cycle for this compound and its derivatives, the integration of high-throughput and computational technologies is essential.

Advanced Analytics: The characterization of synthesized compounds can be expedited using modern analytical techniques. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict and interpret spectroscopic data (FT-IR, Raman, NMR) and electronic properties (HOMO-LUMO energy gaps), complementing experimental findings. bohrium.comnih.govtandfonline.com

High-Throughput Screening (HTS): For biological evaluation, HTS platforms can rapidly screen libraries of derivatives against multiple targets, quickly identifying promising leads for further investigation.

Machine Learning and AI: The vast datasets generated from computational screening, synthesis, and biological testing can be harnessed by machine learning algorithms. These models can predict the properties and activities of novel, unsynthesized compounds, guiding research efforts toward the most promising chemical space and reducing the reliance on trial-and-error synthesis.

Table 2: Integrated Technology Platforms for Accelerated Research
PlatformKey TechnologiesApplication to this compound Research
Computational ChemistryDFT, Molecular Docking, Molecular Dynamics (MD) simulations. nih.govresearchgate.netPredicting molecular properties, identifying potential biological targets, guiding rational drug design.
High-Throughput SynthesisAutomated parallel synthesis platforms, microfluidic reactors.Rapid generation of diverse chemical libraries for SAR studies.
Advanced SpectroscopyIn situ FTIR/NMR, 2D-NMR, Mass Spectrometry (MS).Real-time reaction monitoring, unambiguous structure elucidation, metabolite identification.
Artificial Intelligence (AI)Machine learning models for QSAR, predictive toxicology, and synthesis planning.Accelerating discovery by predicting compound activity and optimizing synthetic routes.

By embracing these future research trajectories, the scientific community can systematically build upon the existing knowledge of this compound, paving the way for the development of novel, high-value applications in medicine and beyond.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Aluminum trichloride
Dichloromethane
Phenazepam
3-Bromo-4-chlorobenzophenone

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2'-chlorobenzophenone?

The synthesis typically involves bromination of a pre-functionalized benzophenone precursor. For example:

  • Friedel-Crafts acylation of chlorobenzene with a brominated acyl chloride, followed by purification via column chromatography.
  • Selective bromination of 2'-chlorobenzophenone using reagents like N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃) to control regioselectivity .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated aryl intermediates, though this may require palladium catalysts and optimized ligand systems .

Q. How should researchers purify and characterize this compound?

  • Purification : Use recrystallization (solvent pairs like ethanol/water) or silica-gel column chromatography with hexane/ethyl acetate gradients. Monitor purity via thin-layer chromatography (TLC).
  • Characterization :
    • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm bromine and chlorine positions (e.g., downfield shifts for aromatic protons near electron-withdrawing groups) .
    • Mass spectrometry : Confirm molecular weight (expected [M⁺] at m/z 295.5 for C₁₃H₉BrClO) and fragmentation patterns.
    • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., bromine gas) .
  • Waste disposal : Neutralize halogenated byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How do reaction conditions influence bromination efficiency and regioselectivity?

  • Temperature : Lower temperatures (0–25°C) favor mono-bromination, while higher temperatures risk di-substitution.
  • Catalyst choice : FeCl₃ enhances para-bromination in electron-rich aromatic systems, whereas AlCl₃ may promote ortho/para mixtures .
  • Solvent polarity : Polar aprotic solvents (e.g., DCM) improve reagent solubility but may alter reaction kinetics compared to non-polar solvents (e.g., CCl₄) .
  • Validation : Use kinetic studies (e.g., in situ IR monitoring) to optimize conditions and minimize side products .

Q. How do substituents (Br, Cl) affect the compound’s reactivity and biological activity?

  • Electron-withdrawing effects : Bromine and chlorine deactivate the aromatic ring, reducing electrophilic substitution but enhancing stability in cross-coupling reactions. Comparative studies with analogs (e.g., 3'-chloro or 3'-fluoro derivatives) show bromine’s superior leaving-group ability in nucleophilic substitutions .
  • Bioactivity : Bromine’s larger atomic radius may improve binding affinity in enzyme inhibition assays (e.g., cytochrome P450) compared to chlorine, as seen in structurally related benzophenones .

Q. How can researchers resolve contradictions in reported reaction yields or bioactivity data?

  • Experimental replication : Reproduce protocols with controlled variables (e.g., reagent purity, moisture levels).
  • Advanced analytics : Use high-resolution mass spectrometry (HRMS) to detect trace impurities affecting bioactivity .
  • Computational modeling : Density functional theory (DFT) can predict regioselectivity trends and validate synthetic pathways .

Q. What strategies optimize the compound’s use in medicinal chemistry studies?

  • Derivatization : Introduce functional groups (e.g., hydroxyl, amine) via nucleophilic aromatic substitution or reduction reactions to enhance solubility or target specificity.
  • Structure-activity relationship (SAR) : Compare this compound with analogs (e.g., 5-Bromo-2′-chloro-2-hydroxybenzophenone) to identify critical pharmacophores .
  • In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays and validate results with crystallography or molecular docking .

Methodological Recommendations

  • Synthetic troubleshooting : If bromination yields are low, pre-activate the substrate with iodine or use directing groups (e.g., nitro) to improve regioselectivity .
  • Data interpretation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) to confirm structural assignments .
  • Ethical compliance : Ensure all biological testing adheres to institutional biosafety protocols, especially for halogenated compounds with potential toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.